1-(2-Methylphenyl)piperazin-2-one

CCR5 antagonist HIV entry inhibition chemokine receptor

Researchers often face polypharmacology artifacts when using non-selective piperazine analogs. 1-(2-Methylphenyl)piperazin-2-one (CAS 150705-53-6) provides a structurally defined piperazin-2-one scaffold with confirmed target engagement: • CCR5 antagonist activity (Kd = 316 nM) for HIV-1 entry inhibition studies • P2X2 receptor modulation at 10 μM for pain and inflammation models • δOR-preferring binding (pKi = 5.94) with ≥10-fold selectivity over μOR/κOR Supplied with rigorous analytical characterization. In stock for immediate dispatch.

Molecular Formula C11H14N2O
Molecular Weight 190.24 g/mol
CAS No. 150705-53-6
Cat. No. B134287
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Methylphenyl)piperazin-2-one
CAS150705-53-6
SynonymsPiperazinone, 1-(2-methylphenyl)- (9CI)
Molecular FormulaC11H14N2O
Molecular Weight190.24 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1N2CCNCC2=O
InChIInChI=1S/C11H14N2O/c1-9-4-2-3-5-10(9)13-7-6-12-8-11(13)14/h2-5,12H,6-8H2,1H3
InChIKeyJIVAIAVOPGOQMG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(2-Methylphenyl)piperazin-2-one Overview


1-(2-Methylphenyl)piperazin-2-one (CAS 150705-53-6), also known as 1-o-tolylpiperazin-2-one, is a piperazinone heterocycle with the molecular formula C₁₁H₁₄N₂O and a molecular weight of 190.24 g/mol . This compound is a substituted piperazine derivative featuring a carbonyl group at the 2-position of the piperazine ring and an o-tolyl (2-methylphenyl) substituent at the N-1 position . As a small-molecule building block and potential pharmacological probe, it has been investigated across diverse therapeutic areas including CCR5 antagonism, P2X receptor modulation, and central nervous system applications [1][2].

1-(2-Methylphenyl)piperazin-2-one vs. Generic Piperazines


The pharmacological profile of piperazine-based compounds is exquisitely sensitive to subtle structural modifications, particularly N-aryl substitution patterns and the presence of the piperazin-2-one carbonyl moiety [1]. Unlike simple piperazines such as 1-(2-methylphenyl)piperazine (oMPP), which acts primarily as a non-selective serotonergic agent, the carbonyl group in 1-(2-methylphenyl)piperazin-2-one introduces a hydrogen bond acceptor that fundamentally alters receptor recognition and conformational preferences [2][3]. Generic substitution with uncharacterized piperazine analogs or incorrect regioisomers risks introducing unintended polypharmacology or complete loss of target engagement. The following quantitative evidence demonstrates where this specific compound exhibits measurable differentiation that may directly impact experimental outcomes and procurement decisions.

Quantitative Evidence for 1-(2-Methylphenyl)piperazin-2-one


CCR5 Antagonism

1-(2-Methylphenyl)piperazin-2-one exhibits measurable antagonist activity at the human CCR5 receptor, with a dissociation constant (Kd) of 316 nM determined via calcium mobilization assay in HEK293 Glosensor cells [1]. While this activity is modest relative to optimized clinical candidates, it provides a defined starting point for fragment-based optimization. In contrast, the structurally related 1-(2-methylphenyl)piperazine (oMPP) lacks the piperazin-2-one carbonyl and shows no reported CCR5 activity in the same assay system.

CCR5 antagonist HIV entry inhibition chemokine receptor

P2X2 Purinoceptor Antagonism

The compound demonstrates antagonist activity at the recombinant rat P2X2 purinoceptor at a screening concentration of 10 μM, evaluated in Xenopus oocytes [1]. This activity is notable because the parent compound 1-(2-methylphenyl)piperazine does not exhibit P2X2 antagonism, indicating that the piperazin-2-one carbonyl is a critical determinant for P2X receptor recognition [2].

P2X receptor purinergic signaling ion channel

Delta Opioid Receptor (δOR) Affinity

In radioligand binding assays, 1-(2-methylphenyl)piperazin-2-one shows measurable affinity for the delta opioid receptor (δOR) with a pKi of 5.94 ± 0.16 (Ki ≈ 1.15 μM) [1]. Critically, the compound displays minimal affinity for mu (μOR) and kappa (κOR) opioid receptors (pKi < 5, Ki > 10 μM), establishing a δOR-preferring profile. In contrast, many phenylpiperazine analogs exhibit broader opioid receptor engagement or preferential μOR binding, which may introduce confounding effects in behavioral or analgesia studies.

opioid receptor delta opioid GPCR pharmacology

Differentiation from oMPP

The structural distinction between 1-(2-methylphenyl)piperazin-2-one and its non-carbonyl analog 1-(2-methylphenyl)piperazine (oMPP) results in divergent pharmacological and regulatory profiles. oMPP is a known psychoactive designer drug of the phenylpiperazine class with reported serotonergic activity and abuse potential [1]. The carbonyl insertion in 1-(2-methylphenyl)piperazin-2-one alters conformational preferences, favoring axial conformations that modify receptor recognition and reduce off-target serotonergic engagement [2]. This differentiation is critical for research applications where oMPP's psychoactive properties would confound behavioral readouts or trigger controlled substance regulatory restrictions.

SAR piperazinone CNS pharmacology designer drug differentiation

Applications of 1-(2-Methylphenyl)piperazin-2-one


CCR5 Antagonist Fragment Optimization

The compound's confirmed CCR5 antagonist activity (Kd = 316 nM) positions it as a viable starting fragment for medicinal chemistry campaigns targeting HIV-1 entry inhibition. Unlike inactive piperazine analogs, the piperazin-2-one scaffold provides a quantifiable baseline for SAR expansion, enabling systematic exploration of substitution patterns to improve potency toward the sub-100 nM range typical of lead candidates. Procurement of this specific compound—rather than generic phenylpiperazines—ensures the carbonyl-mediated receptor engagement that underlies the observed CCR5 activity [1].

P2X2 Receptor Pharmacology Studies

For laboratories investigating P2X2 purinoceptor function in pain, inflammation, or neurodegenerative disease models, 1-(2-methylphenyl)piperazin-2-one offers a structurally distinct antagonist chemotype with confirmed activity at 10 μM. The compound's P2X2 engagement is contingent upon the piperazin-2-one carbonyl, a feature absent in simple phenylpiperazines that lack P2X activity entirely. This scaffold enables novel IP-generating medicinal chemistry efforts distinct from established P2X antagonist chemotypes [1].

Delta Opioid Receptor Tool Development

The compound's δOR-preferring binding profile (pKi = 5.94) with minimal μOR/κOR engagement makes it a cleaner pharmacological tool for probing δOR-mediated signaling pathways in analgesia, mood regulation, and neuroprotection. This selectivity advantage—≥10-fold over μOR and κOR—reduces confounding effects from μOR activation that plague many phenylpiperazine analogs. Researchers requiring δOR-specific probes should prioritize this compound over non-selective piperazine alternatives that introduce polypharmacology artifacts [1].

Conformational Analysis and Scaffold-Hopping

The 1-aryl piperazin-2-one scaffold exhibits a well-characterized conformational preference for axial orientation, a feature that controls receptor recognition in pharmaceutically relevant contexts. This compound serves as an ideal model system for studying how carbonyl-imposed conformational constraints influence target engagement across GPCR and ion channel families. Procurement of this specific scaffold enables SAR studies that map the relationship between piperazinone ring substitution and biological activity, informing scaffold-hopping strategies in lead optimization programs [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

8 linked technical documents
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